Fmoc-L-Ile-L-Ile-OH
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Overview
Description
Fmoc-L-Ile-L-Ile-OH is a compound consisting of two L-isoleucine amino acids linked together and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Ile-L-Ile-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-isoleucine is protected using the Fmoc group.
Deprotection: The Fmoc group is removed using a base like piperidine, yielding the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Ile-L-Ile-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base like piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC or DIC.
Common Reagents and Conditions
Fmoc Protection: Fmoc-Cl, sodium bicarbonate.
Coupling: DCC or DIC, HOBt.
Deprotection: Piperidine.
Major Products
The major products formed from these reactions include peptides and oligopeptides with specific sequences, which are used in various research and industrial applications .
Scientific Research Applications
Fmoc-L-Ile-L-Ile-OH is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of Fmoc-L-Ile-L-Ile-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Ile-OH: A single L-isoleucine protected by an Fmoc group.
Fmoc-L-Leu-OH: L-leucine protected by an Fmoc group.
Fmoc-L-Val-OH: L-valine protected by an Fmoc group.
Uniqueness
Fmoc-L-Ile-L-Ile-OH is unique due to its dipeptide structure, which provides more flexibility and options in peptide synthesis compared to single amino acid derivatives .
Properties
Molecular Formula |
C27H34N2O5 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C27H34N2O5/c1-5-16(3)23(25(30)28-24(26(31)32)17(4)6-2)29-27(33)34-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,16-17,22-24H,5-6,15H2,1-4H3,(H,28,30)(H,29,33)(H,31,32) |
InChI Key |
BOMKHCPYXVNVPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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